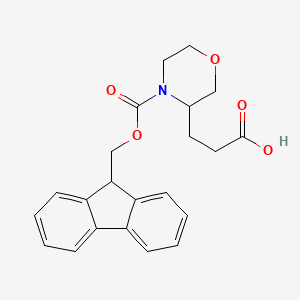
4-Fmoc-3-(2-carboxy-ethyl)-morpholine
Descripción general
Descripción
4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Peptidomimetic Chemistry
4-Fmoc-3-(2-carboxy-ethyl)-morpholine is instrumental in peptidomimetic chemistry, particularly in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound has been synthesized from dimethoxyacetaldehyde and serine methyl ester through a concise synthetic route. The process includes reductive amination, intramolecular acetalization, and hydrogenation, demonstrating its full compatibility with solid-phase peptide synthesis. This compatibility allows for its application in constructing peptidomimetic structures on a solid phase, highlighting its utility in developing novel peptide-based therapeutics (Sladojevich, Trabocchi, & Guarna, 2007).
Polymer-Supported Synthesis
The compound is also used in the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, utilizing immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials. This approach enables the stereoselective formation of morpholine/thiomorpholine-3-carboxylic acids, underscoring its versatility in creating complex organic molecules with specific stereochemical configurations (Králová et al., 2017).
Antisense Reagents and Gene Modulation
Moreover, this compound contributes to the field of genetic research through the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are a class of antisense reagents that effectively modulate gene expression. The synthesis involves creating Fmoc-protected morpholino hydroxyl monomers and their subsequent use in manual solid-phase synthesis procedures. This process illustrates the compound's importance in developing tools for genetic manipulation and therapy (Kundu et al., 2023).
Solid Phase Synthesis Efficiency
In solid-phase synthesis, particularly for O-linked glycopeptides, morpholine has been compared unfavorably to piperidine for Fmoc cleavage due to its slow and incomplete removal, leading to significant by-product formation. This finding underscores the need for careful selection of bases in peptide synthesis to avoid suboptimal reactions and maximize efficiency (Kihlberg & Vuljanic, 1993).
Propiedades
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)10-9-15-13-27-12-11-23(15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFJOVZKNJSBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722945 | |
| Record name | 3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-10-2 | |
| Record name | 3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


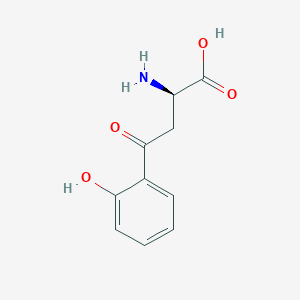
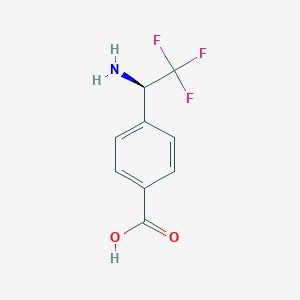

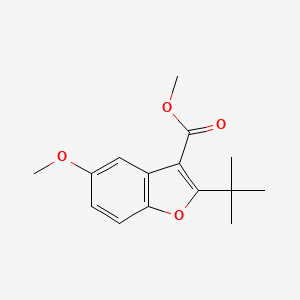
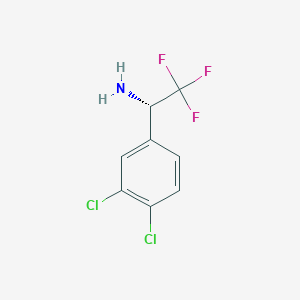
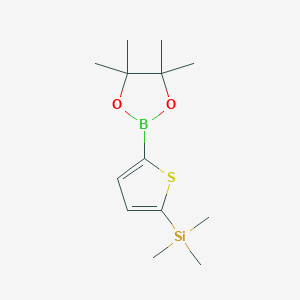
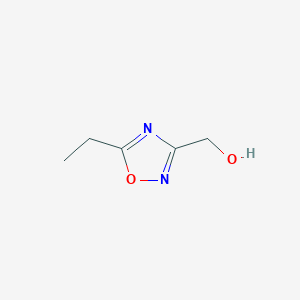



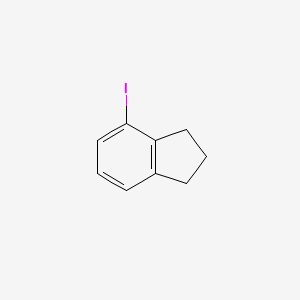
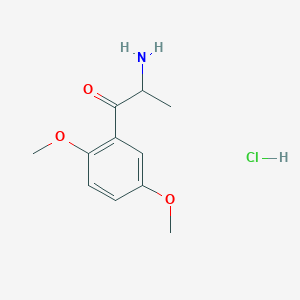

![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)
